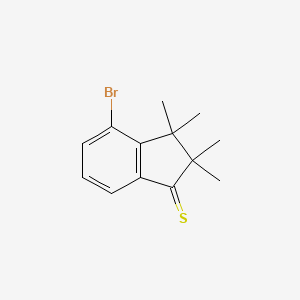
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom, four methyl groups, and a thione group attached to the indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione typically involves the bromination of 2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Scientific Research Applications
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and thione groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethyl-2,3-dihydro-1H-indene-1-thione: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene:
Properties
CAS No. |
86399-29-3 |
|---|---|
Molecular Formula |
C13H15BrS |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
4-bromo-2,2,3,3-tetramethylindene-1-thione |
InChI |
InChI=1S/C13H15BrS/c1-12(2)10-8(6-5-7-9(10)14)11(15)13(12,3)4/h5-7H,1-4H3 |
InChI Key |
FDRLIARBAXJFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=C2Br)C(=S)C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




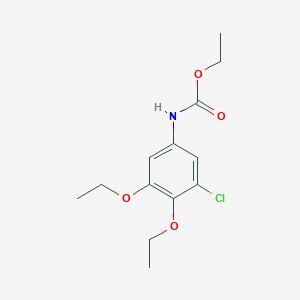
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
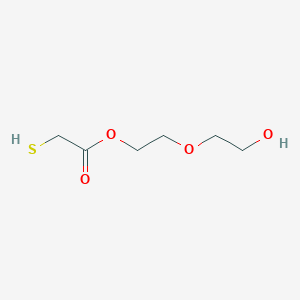
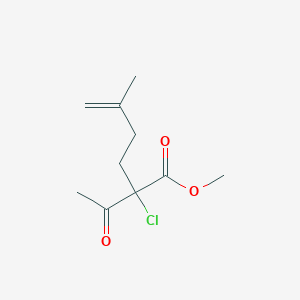
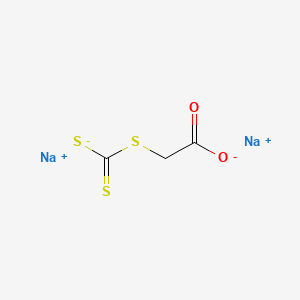
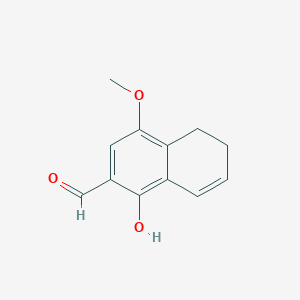
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)

![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
